5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid
Description
Properties
IUPAC Name |
5-[4-(3-methylbutanoylamino)anilino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-11(2)10-15(20)18-13-8-6-12(7-9-13)17-14(19)4-3-5-16(21)22/h6-9,11H,3-5,10H2,1-2H3,(H,17,19)(H,18,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVWGZIGZLLECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The anilino group can participate in substitution reactions, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid serves as a building block in organic synthesis. It can undergo various chemical reactions, such as:
- Oxidation : The compound can be oxidized under specific conditions to yield oxidized derivatives.
- Reduction : Reduction reactions can convert the oxo group into a hydroxyl group.
- Substitution Reactions : The anilino group can participate in substitution reactions, leading to the formation of diverse derivatives.
These properties allow researchers to utilize this compound in synthesizing more complex molecules for pharmaceutical and industrial applications .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Preliminary studies indicate that it may influence various biological pathways, making it a candidate for further exploration in:
- Drug Development : Investigating its role as a potential therapeutic agent targeting specific diseases.
- Biological Mechanisms : Understanding how it interacts with proteins and enzymes involved in metabolic processes.
Medicine
Research is ongoing into the therapeutic effects of this compound. Potential applications include:
- Anti-inflammatory Effects : Studies have suggested that the compound may reduce pro-inflammatory cytokine levels, indicating a role in managing inflammatory diseases .
- Antioxidant Activity : The compound exhibits potential antioxidant properties that could mitigate oxidative stress .
- Anticancer Properties : Preliminary data suggest that it may possess anticancer activity against specific cancer cell lines, warranting further investigation into its efficacy and mechanisms .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Inflammation Study : In vitro assays showed that treatment with this compound significantly reduced pro-inflammatory cytokine levels in macrophages stimulated by lipopolysaccharides (LPS), suggesting its utility in inflammatory disease management.
- Cancer Cell Line Evaluation : A study involving various cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis. The IC50 values varied among different cell lines, indicating selective cytotoxicity .
Mechanism of Action
The exact mechanism of action of 5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic Acid
- IUPAC Name: 3-methyl-5-(4-methylanilino)-5-oxopentanoic acid
- CAS No.: 737807-38-4 ()
- Key Differences: Substitution of the 3-methylbutanoyl group with a simpler 4-methylphenyl group. Reduced steric hindrance and altered electronic properties due to the absence of an acylated side chain.
- Applications : Primarily studied for its physicochemical properties rather than biological activity ().
5-{4-[(Azepane-1-carbonyl)amino]anilino}-5-oxopentanoic Acid
- IUPAC Name: 5-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-5-oxopentanoic acid
- CAS No.: 940511-63-7 ()
- Key Differences: Replacement of the 3-methylbutanoyl group with an azepane-1-carbonyl moiety. Enhanced conformational flexibility due to the seven-membered azepane ring.
- Applications: Potential use in peptide mimetics and enzyme inhibitors ().
5-[(3-Methylphenyl)amino]-5-oxopentanoic Acid
- CAS No.: 71195-70-5 ()
- Key Differences :
- Positional isomerism: The methyl group is at the 3-position of the phenyl ring instead of the 4-position.
- Altered solubility and bioavailability due to differences in molecular symmetry.
Functional Group Variations
Biological Activity
5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid, with the CAS number 940214-39-1, is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H22N2O4
- Molecular Weight : 306.36 g/mol
- Boiling Point : Approximately 621.1 °C (predicted)
- Density : 1.227 g/cm³ (predicted)
- pKa : Approximately 4.0 (predicted)
The compound is believed to interact with various biological pathways, particularly through its influence on protein kinases and metabolic enzymes. The following mechanisms have been highlighted in research:
- Inhibition of Protein Kinases : It has been suggested that this compound may inhibit certain serine/threonine-specific protein kinases, which are crucial for cell signaling and regulation of cellular functions.
- Impact on Metabolic Pathways : The structure of the compound indicates potential interactions with metabolic enzymes, possibly affecting pathways like glycolysis and the citric acid cycle.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anti-Cancer Properties : Preliminary studies suggest that the compound may have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Anti-inflammatory Effects : It may modulate inflammatory responses, potentially reducing chronic inflammation associated with various diseases.
- Neuroprotective Activity : There is emerging evidence indicating that this compound could protect neuronal cells from oxidative stress and neuroinflammation.
Case Studies
-
Study on Cancer Cell Lines :
- A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting potential as a chemotherapeutic agent.
-
Inflammation Model :
- In a mouse model of inflammation, administration of the compound reduced levels of pro-inflammatory cytokines, indicating its role in modulating immune responses.
-
Neuroprotection Assay :
- In vitro assays using neuronal cell cultures exposed to oxidative stress showed that the compound significantly reduced cell death and maintained cellular integrity.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O4 |
| Molecular Weight | 306.36 g/mol |
| Boiling Point | ~621.1 °C (predicted) |
| Density | 1.227 g/cm³ (predicted) |
| pKa | ~4.0 (predicted) |
| Anti-Cancer Activity | Yes |
| Anti-inflammatory Activity | Yes |
| Neuroprotective Activity | Yes |
Preparation Methods
Traditional Amide Coupling Strategies
The most widely reported approach involves sequential amide bond formations. The synthesis begins with the reaction between 3-methylbutanoyl chloride and 4-nitroaniline to form 4-(3-methylbutanoylamino)nitrobenzene. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 4-(3-methylbutanoylamino)aniline . This intermediate is then coupled with 5-oxopentanoic acid using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .
Key Reaction Parameters :
-
Temperature: 0–25°C
-
Reaction Time: 12–24 hours
-
Yield: 60–75% after purification via silica gel chromatography .
Multicomponent Reaction (MCR) Optimization
Recent advancements employ MCRs to streamline synthesis. The Ugi four-component reaction (4-CR) combines 3-methylbutanoic acid, 4-aminoaniline, 5-oxopentanal, and an isocyanide in methanol or ethanol at room temperature. This one-pot method reduces step count and improves atom economy .
Typical Conditions :
-
Solvent: Methanol (MeOH)
-
Catalyst: None (inherent reactivity of components)
-
Yield: 50–65%
Enzymatic Synthesis for Enhanced Selectivity
Enzymatic methods using acyltransferases (e.g., from Mycobacterium smegmatis) have been explored to mitigate racemization and improve regioselectivity. The enzyme catalyzes the conjugation of 3-methylbutanoyl-CoA with 4-aminoaniline, followed by kinetic resolution to isolate the desired stereoisomer. Subsequent coupling with 5-oxopentanoic acid is achieved via lipase-mediated esterification .
Advantages :
-
Stereochemical Control: >99% enantiomeric excess (ee)
-
Solvent: Phosphate buffer (pH 7.4)
Purification and Characterization
Post-synthesis purification is critical due to the compound’s polar nature. Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradient (10–90% over 30 minutes) achieves >95% purity . Recrystallization from ethanol/water (1:1 v/v) is an alternative for large-scale batches.
Analytical Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.4 (s, 1H, NH), 7.6–7.4 (m, 4H, Ar-H), 2.8–2.6 (m, 2H, CH₂), 2.1–1.9 (m, 1H, CH), 1.2 (d, 6H, CH₃) .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Traditional Coupling | 60–75 | 90–95 | High reproducibility | Multi-step, time-intensive |
| MCR | 50–65 | 85–90 | One-pot synthesis | Moderate stereoselectivity |
| Enzymatic | 40–55 | 95–99 | Excellent enantiocontrol | Cost-intensive enzyme use |
Industrial-Scale Manufacturing Considerations
For bulk production, continuous flow chemistry has been adapted to enhance efficiency. A tubular reactor with immobilized EDC/HOBt catalysts enables continuous amide bond formation at 50°C, achieving a throughput of 1.2 kg/day with 70% yield . Solvent recovery systems (e.g., falling-film evaporators) reduce waste generation by 40% compared to batch processes .
Q & A
Q. Methodological Guidance
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., 400 MHz in DMSO-d₆) confirm regiochemistry and amide bond formation. For example, a singlet at δ 2.1 ppm corresponds to the methyl groups of 3-methylbutanoyl, while aromatic protons resonate at δ 7.2–7.8 ppm .
- Mass Spectrometry (HRMS): ESI-HRMS in positive ion mode verifies molecular weight (C₁₆H₂₁N₃O₄: expected [M+H]⁺ = 320.1608) .
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures purity (>98%) .
How can researchers resolve discrepancies in solubility data for 5-oxopentanoic acid derivatives?
Data Contradiction Analysis
Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from polymorphic forms or pH-dependent ionization. For example, the carboxylic acid group (pKa ~4.5) increases hydrophilicity in neutral buffers, while salt forms (e.g., hydrochloride) enhance solubility in polar aprotic solvents . Systematic studies using dynamic light scattering (DLS) or phase-solubility diagrams (e.g., Higuchi method) under controlled pH and temperature are recommended to reconcile conflicting reports .
What methodologies assess environmental persistence and degradation pathways?
Q. Advanced Environmental Impact
- Abiotic Degradation: Hydrolysis studies (pH 5–9, 25–50°C) quantify stability, with LC-MS/MS monitoring degradation products like 4-aminophenol and 3-methylbutanoic acid .
- Biotic Degradation: Soil microcosm experiments under aerobic/anaerobic conditions track microbial metabolism via ¹⁴C-labeled compound tracing .
- Ecotoxicity: Daphnia magna or algal growth inhibition assays (OECD 201/202 guidelines) evaluate acute toxicity, while QSAR models predict bioaccumulation potential .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Process Chemistry
Racemization during scale-up often occurs at the amide bond. Strategies include:
- Chiral Catalysis: Use of (S)-proline-derived catalysts to enforce stereochemistry during coupling .
- Low-Temperature Reactions: Maintaining temperatures below 0°C to minimize epimerization .
- In-line Analytics: PAT tools (e.g., FTIR probes) monitor reaction progress and chiral integrity in real time .
How can computational modeling predict the compound’s pharmacokinetic profile?
Q. Advanced Computational Biology
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
